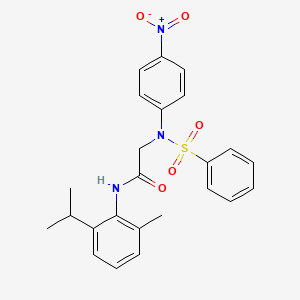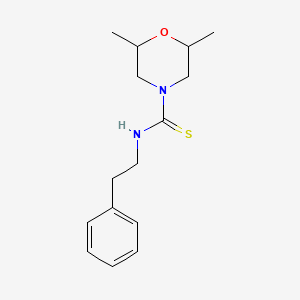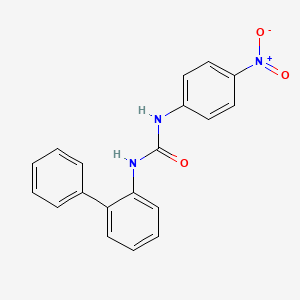![molecular formula C12H9ClN4O3S2 B4131958 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4131958.png)
2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide, also known as CCT007093, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide works by inhibiting the activity of CDK9, a protein that is involved in the regulation of gene transcription. CDK9 is a component of a protein complex called P-TEFb, which is required for the transcription of many genes, including those involved in cell division and proliferation. By inhibiting CDK9, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide prevents the transcription of these genes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide inhibits cell growth and induces cell death. In inflammation research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disorder research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide protects neurons from oxidative stress, which is a major contributor to neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide in lab experiments is its specificity for CDK9, which allows for targeted inhibition of this protein. However, one limitation of using 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect. Additionally, the synthesis of 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is a multi-step process, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Another direction is to develop more potent analogs of 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide that may be more effective in inhibiting CDK9. Additionally, research could be conducted to investigate the potential use of 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide in combination with other drugs for enhanced therapeutic effects.
Wissenschaftliche Forschungsanwendungen
2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called CDK9, which is involved in cell division and proliferation. In inflammation research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to protect neurons from damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
1-[(5-chlorothiophene-2-carbonyl)amino]-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3S2/c13-10-5-4-9(22-10)11(18)15-16-12(21)14-7-2-1-3-8(6-7)17(19)20/h1-6H,(H,15,18)(H2,14,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXQGAUDGYZEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-chlorophenyl)amino]-4-oxo-3-(1-pyrrolidinyl)butanoic acid](/img/structure/B4131881.png)


![2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131896.png)
![7-chloro-4-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B4131897.png)
![4-(3-hydroxy-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4131907.png)
![5-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-1,3-diethyl-2,4-imidazolidinedione](/img/structure/B4131918.png)
![N-(2,4-dichlorophenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4131923.png)



![N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide](/img/structure/B4131945.png)
![2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131947.png)